Indolizin-2-yl(3-phenylazepan-1-yl)methanone
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Description
Indolizin-2-yl(3-phenylazepan-1-yl)methanone is a complex organic compound . Indolizine is a nitrogen-containing heterocycle that has a variety of potential biological activities . Some indolizine derivatives with excellent fluorescence properties can even be used as organic fluorescent molecules for biological and material applications .
Synthesis Analysis
The synthesis of indolizine derivatives often involves radical-induced synthetic approaches due to their unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .Scientific Research Applications
- Indolizine derivatives exhibit diverse biological activities. Researchers have explored their potential as antiviral, antibacterial, and antitumor agents . The compound’s structural features make it an interesting scaffold for drug development.
- Some indolizine derivatives possess excellent fluorescence properties. These compounds can serve as organic fluorescent molecules for biological imaging and material applications. Their emission properties make them valuable tools for visualizing cellular processes and studying biological systems .
- Indole derivatives play essential roles in plant growth and development. For instance, indole-3-acetic acid (IAA) is a natural plant hormone derived from tryptophan. While indolizine itself is not a plant hormone, its derivatives could potentially modulate plant responses and growth pathways .
Biological Activity and Medicinal Chemistry
Fluorescent Probes and Imaging Agents
Plant Hormone Analogues
properties
IUPAC Name |
indolizin-2-yl-(3-phenylazepan-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c24-21(19-14-20-11-5-7-12-22(20)16-19)23-13-6-4-10-18(15-23)17-8-2-1-3-9-17/h1-3,5,7-9,11-12,14,16,18H,4,6,10,13,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGWCPQOLYALEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=CC=C2)C(=O)C3=CN4C=CC=CC4=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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